Octabenzone

Catalog No.
S537939
CAS No.
1843-05-6
M.F
C21H26O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octabenzone

CAS Number

1843-05-6

Product Name

Octabenzone

IUPAC Name

(2-hydroxy-4-octoxyphenyl)-phenylmethanone

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17/h7-9,11-14,16,22H,2-6,10,15H2,1H3

InChI Key

QUAMTGJKVDWJEQ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, <0.001 mg/L at 20 °C, pH 6 /OECD Guideline 105 (Water Solubility)/

Synonyms

(2-hydroxy-4-(octyloxy)phenyl)phenylmethanone, benzophenone-12, Chimassorb 81

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

The exact mass of the compound Octabenzone is 326.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, <0.001 mg/l at 20 °c, ph 6 /oecd guideline 105 (water solubility)/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PMMA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Octabenzone, commonly known as Benzophenone-12 or UV-531, is a high-performance ultraviolet light absorber (UVA) belonging to the benzophenone class. Characterized by its 2-hydroxy-4-(octyloxy)benzophenone structure, this compound is engineered specifically for the stabilization of non-polar organic polymers against photo-oxidative degradation [1]. Unlike shorter-chain benzophenones, Octabenzone features an extended C8 octyloxy tail, which fundamentally alters its physical properties to favor industrial procurement. It provides strong, broad-spectrum UV absorption primarily in the 270–330 nm range while offering exceptional lipophilicity, low migration rates, and high thermal stability during melt processing[2]. These attributes make it a foundational additive for polyolefins (polyethylene, polypropylene), ethylene-vinyl acetate (EVA) copolymers, and specialized coatings where long-term outdoor durability and processing integrity are critical [3].

Substituting Octabenzone with a closely related, shorter-chain in-class analog like Benzophenone-3 (Oxybenzone / UV-9) introduces severe processing and longevity failures in polyolefin manufacturing . Benzophenone-3 possesses a methoxy (C1) group rather than an octyloxy (C8) group, rendering it highly volatile at standard polymer extrusion temperatures (180°C–240°C). This volatility leads to significant additive loss through off-gassing during melt processing, resulting in final products that fail to meet UV resistance specifications [1]. Furthermore, the lack of a lipophilic tail drastically reduces the solubility of Benzophenone-3 in non-polar matrices like polyethylene and polypropylene. This incompatibility drives the additive to migrate or 'bloom' to the surface of the polymer over time, degrading the material's aesthetic finish, compromising surface adhesion for secondary processes, and prematurely depleting the bulk material of its UV protection [2].

Thermal Stability and Volatility Retention During Melt Processing

During the compounding and extrusion of thermoplastics, additives must survive temperatures often exceeding 200°C. Octabenzone demonstrates high thermal stability with a volatile matter content of ≤0.5% under standard testing, remaining stable without significant weight loss during polyolefin processing [1]. In stark contrast, Benzophenone-3 (UV-9) exhibits a boiling point of 150–160°C at 5 mmHg and 220°C at 2.4 kPa, making it highly susceptible to vaporization and loss when subjected to standard industrial extrusion conditions [2].

Evidence DimensionVolatility and Boiling Point under low pressure
Target Compound DataOctabenzone (BP-12): Stable at extrusion temps, volatile matter ≤0.5%
Comparator Or BaselineBenzophenone-3 (BP-3): Boils at 150-160°C (5 mmHg) / 220°C (2.4 kPa)
Quantified DifferenceBP-12 prevents critical additive loss to off-gassing at >200°C processing temperatures.
ConditionsThermal profiling relevant to polyolefin melt extrusion

Procuring Octabenzone ensures the formulated UV protection survives the manufacturing process, preventing costly additive waste and out-of-spec final products.

Aliphatic Matrix Solubility and Anti-Blooming Performance

The long-term efficacy of a UV absorber depends on its ability to remain homogeneously dispersed within the polymer matrix. Octabenzone's C8 octyloxy chain grants it exceptional solubility in non-polar aliphatic environments, achieving up to 40.1 g/100g solubility in n-hexane at 25°C [1]. The shorter-chain Benzophenone-3, lacking this lipophilic tail, achieves only 4.3 g/100g solubility in n-hexane under identical conditions . This nearly 10-fold difference in aliphatic solubility directly correlates to Octabenzone's superior resistance to migration and blooming in polyolefins.

Evidence DimensionSolubility in n-hexane at 25°C (proxy for polyolefin compatibility)
Target Compound DataOctabenzone: 40.1 g/100g
Comparator Or BaselineBenzophenone-3: 4.3 g/100g
Quantified Difference9.3x higher solubility in aliphatic non-polar solvents for Octabenzone.
ConditionsStandard solvent solubility assay at 25°C

High aliphatic solubility prevents the additive from migrating to the surface of the plastic over time, ensuring sustained UV protection and preventing surface defects.

Synergistic Compatibility with Hindered Amine Light Stabilizers (HALS)

In advanced polymer stabilization, UVA compounds are rarely used in isolation. Octabenzone is established as a highly effective synergistic partner for Hindered Amine Light Stabilizers (HALS, such as Chimassorb 944 or Tinuvin 622) in low-density polyethylene (LDPE) and linear low-density polyethylene (LLDPE) formulations [1]. Because Octabenzone does not prematurely volatilize or migrate out of the interaction zone, it successfully shields the polymer while the HALS acts as a radical scavenger, a combined effect that cannot be reliably achieved if a highly volatile or migrating substitute is used[2].

Evidence DimensionFormulation stability and synergistic retention
Target Compound DataOctabenzone: Maintains stable concentration in matrix to enable HALS synergy
Comparator Or BaselineVolatile/Migrating Analogs: Deplete from the matrix, breaking the synergistic loop
Quantified DifferenceMaintains physical proximity to HALS within the polymer bulk, extending material lifespan.
ConditionsCo-formulation in LDPE/LLDPE agricultural films

Enables procurement teams to confidently source a UVA that is proven to work synergistically with existing HALS additive packages without formulation redesign.

Agricultural Films (LDPE and LLDPE)

Octabenzone is the preferred choice for agricultural greenhouse and mulch films. Its high solubility in non-polar polyolefins prevents blooming, while its established synergy with HALS ensures multi-season photo-oxidative protection against intense, prolonged solar exposure [1].

Thick-Section Polyolefin Molding

For the injection molding of high-density polyethylene (HDPE) crates, outdoor furniture, and industrial containers, Octabenzone's extremely low volatility ensures that the UV absorber is not lost to off-gassing during the high-temperature melt processing required for thick sections .

Industrial Coatings and Varnishes

In dry phenolic, alkyd varnishes, and automotive refinishing paints, Octabenzone is utilized for its high solubility in organic solvent systems (e.g., >50% in toluene, 65% in MEK) and its ability to prevent photo-yellowing and loss of mechanical integrity without disrupting the coating matrix [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals
Colorless solid; [Hawley] Light yellow solid; [MSDSonline]

Color/Form

Crystals
Pale, cream-to-white powder with friable /easily crumbled/ lump
Colorless crystals
Light yellow powde

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.18819469 Da

Monoisotopic Mass

326.18819469 Da

Boiling Point

>300 °C decomposes

Heavy Atom Count

24

Density

1160 kg/cu m at 20 °C

LogP

log Kow = 6.96 (est)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

45-46 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73P3618V2E

GHS Hazard Statements

Aggregated GHS information provided by 932 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 85 of 932 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 847 of 932 companies with hazard statement code(s):;
H317 (89.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (39.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (39.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Hydroxy-4-(octyloxy)benzophenone (also called benzophenone-12) is a colorless crystalline solid or pale, white or cream powder. It is slightly soluble in water. USE: 2-Hydroxy-4-(octyloxy)benzophenone is an important commercial chemical added to plastics to prevent damage by sunlight. It is also added to inks, glues, wax, sealants, and coatings. It is present in some types of food packaging and scented candles. EXPOSURE: Workers that use or produce 2-hydroxy-4-(octyloxy)benzophenone may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by ingesting food packaged in plastics containing 2-hydroxy-4-(octyloxy)benzophenone) or skin contact with consumer products containing this compound. People may breathe in vapors when burning scented air-freshening candles. If 2-hydroxy-4-(octyloxy)benzophenone is released to air, it will be broken down by reaction with other chemicals and some may be in or on particles that eventually fall to the ground. If released to water or soil, it is expected to bind to soil particles or suspended particles. It is not expect to move through soil. 2-Hydroxy-4-(octyloxy)benzophenone is not expected to move into air from wet soils or water surfaces. 2-Hydroxy-4-(octyloxy)benzophenone is not broken by microorganisms and is expected to build up in tissues of aquatic organisms. RISK: Studies on human health effects following exposure to 2-Hydroxy-4-(octyloxy)benzophenone were not located. Allergic skin reactions occurred in laboratory animals following direct skin contact. Kidney damage and decreased body weight occurred in laboratory animals fed moderate-to-very high doses of 2-hydroxy-4-(octyloxy)benzophenone over time. No changes in fertility or the number of birth defects or abortions were seen in laboratory rats fed low doses of 2-hydroxy-4-(octyloxy)benzophenone for 4 generations. The potential for 2-hydroxy-4-(octyloxy)benzophenone to cause cancer has not been examined in laboratory animals. The potential for 2-hydroxy-4-(octyloxy)benzophenone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

3.38X10-8 mm Hg at 20 °C (measured by transpiration method)

Pictograms

Irritant

Irritant

Other CAS

1843-05-6
15843-91-1

Absorption Distribution and Excretion

18 male albino rats (3 groups of six rats each) were fed with a control diet and one containing 12500 or 50000 ppm of unlabelled product for a period over 35 days. /Test chemical/ is weakly absorbed after oral administration. Up to 90% were recovered unchanged from the feces. 10% were excreted as a glucuronide conjugate in the urine. The total recovery of 100% of the test article indicates that the product is not accumulated in the body.

Metabolism Metabolites

18 male albino rats (3 groups of six rats each) were fed with a control diet and one containing 12500 or 50000 ppm of unlabelled product for a period over 35 days. ... 10% were excreted as a glucuronide conjugate in the urine.

Wikipedia

Octabenzone

Use Classification

Fragrance Ingredients
Plastics -> Light stabilisers
Cosmetics -> Uv absorber
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PMMA; PC; (E)PS
Plastics -> Other functions -> Other stabilise

Methods of Manufacturing

Preparation: Armitage et al, United States of America patent 3098842 (1963 to du Pont).
REACTION OF 2,4-DIHYDROXYBENZOPHENONE WITH N-OCTYL BROMIDE OR N-OCTYL CHLORIDE

General Manufacturing Information

Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Rubber Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Plastics Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Wholesale and Retail Trade
Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-: ACTIVE

Analytic Laboratory Methods

Migration of photostabilizers from plastics was studied in model elution expt where the plastics were placed at different temp (20 and 45 deg) in different solvents, e.g. H2O, acetic acid, alc, sunflower oil, heptane, and the amt of photostabilizer eluted was determined by spectrophotometry and by gas chromatography. The elution of 2-hydroxy-4-n-octyloxybenzophenone depended on the type of plastic. Elution was low in polystyrene and high in polyolefins, eg polyethylene. Food contamination from these plastic additives is discussed.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

Sunscreen compounds with added benefit of skin cancer prevention have both public and commercial interests. ... Earlier study using the Epstein-Barr virus early antigen in vitro assay reported on skin cancer chemoprevention potential of benzophenone sunscreens. We now report the in vivo antitumor activity of two of the benzophenone sunscreens which tested positively in the in vitro assay, octabenzone (UV-1) and dioxybenzone (UV-2), in the two-stage mouse skin carcinogenesis model using (+/-)-(E)-4-methyl-2-[-(E)-hydroxyamino]-5-nitro-6-methoxy-3-hexanamide (NOR-1) as inducer and 12-O-tetradecanoyl-phorbol-13-acetate (TPA) as promoter. Pathogen-free, female hairless mice of HOS:HR-1 strain, 15 animals per control and test groups, were used. Skin tumors were induced by a single dose of NOR-1 (390 nmol in 100 uL of acetone). One week later, TPA (1.7 nmol in 100 uL of acetone) was applied to skin twice weekly for 20 weeks as tumor promoter. The test compounds UV-I or UV-2 were administered at 0.0025% to mice through drinking water ad libitum, starting one week prior to and stopping one week after tumor initiation. All animals were examined weekly for the development of skin papillomas. In both UV-1- and UV-2-treated mice, a two-week delay in tumor appearance, and significant inhibition (p<0.001) of tumor incidence (50% and 60%, respectively) and tumor burden (papilloma inhibition/mouse, 50% and 70%, respectively) were observed when compared to the positive control group. UV-2 (dihydroxy derivative) was a more potent inhibitor of skin tumor than UV-1 (monohydroxy derivative), which followed their antioxidant activity ranking. The results affirm the skin cancer chemoprevention potential of orally-ingested benzophenone sunscreens in mice and warrant studies in humans to validate synergistic protection achievable by complementation of oral and topical sunscreen.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Rao GS, Tokuda H, Ichiishi E, Takasaki M, Iida A, Suzuki N, Konoshima T, Kapadia GJ. Oral chemoprevention of skin cancer in mice by benzophenone sunscreens dioxybenzone and octabenzone in drinking water. Anticancer Res. 2013 Jun;33(6):2535-40. PubMed PMID: 23749905.

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